
Sudoxicam
概要
説明
スドキシカムは、エノールカルボキサミド系に属する非ステロイド性抗炎症薬(NSAID)です。 ファイザー社によって特許を取得し、血栓症の治療に使用されていました。 スドキシカムは、強力な抗炎症作用、抗浮腫作用、解熱作用で知られています 。 コラーゲンによって誘発されるウサギ、イヌ、ヒト血小板の凝集を強力に阻害します .
作用機序
スドキシカムは、プロスタグランジンの合成に関与するシクロオキシゲナーゼ(COX)酵素を阻害することにより作用します。 これらの酵素を阻害することにより、スドキシカムは炎症、痛み、発熱を軽減します。 スドキシカムの主要な分子標的は、COX-1およびCOX-2酵素です 。 その作用機序に関与する経路には、プロスタグランジンの合成阻害と炎症性メディエーターの減少が含まれます .
生化学分析
Biochemical Properties
Sudoxicam interacts with cyclooxygenase (COX) enzymes as a COX antagonist . It inhibits the COX enzymes, which play a crucial role in the inflammatory response by producing prostaglandins . This compound’s interaction with these enzymes results in its potent anti-inflammatory, anti-edema, and antipyretic activity .
Cellular Effects
This compound’s primary cellular effect is the inhibition of COX enzymes, which leads to a decrease in the production of prostaglandins . This reduction in prostaglandin synthesis can influence various cellular processes, including cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of COX enzymes . This compound binds to the active site of these enzymes, preventing them from converting arachidonic acid into prostaglandins . This inhibition can lead to changes in gene expression related to inflammation and pain signaling .
Temporal Effects in Laboratory Settings
This compound undergoes a P450-mediated thiazole ring scission to the corresponding acylthiourea metabolite, a well-established pro-toxin . Over time, this metabolic process can lead to the accumulation of the acylthiourea metabolite, potentially contributing to this compound’s hepatotoxic effects .
Dosage Effects in Animal Models
In animal models, this compound has been shown to effectively reduce inflammation and fever at doses ranging from 1 to 10 mg/kg . At higher doses, this compound may cause adverse effects, including potential hepatotoxicity .
Metabolic Pathways
This compound’s primary metabolic pathway involves a P450-mediated thiazole ring scission to produce an acylthiourea metabolite . This metabolite is a pro-toxin, suggesting that this compound’s hepatotoxicity may be linked to this metabolic pathway .
準備方法
合成経路と反応条件
スドキシカムは、エノールカルボキサミド構造の形成を含む多段階プロセスによって合成できます。 合成は一般的に、4-ヒドロキシ-2-メチル-2H-1,2-ベンゾチアジン-3-カルボキサミド1,1-ジオキシドをチアゾール誘導体と制御された条件下で反応させることから始まります 。 反応条件には、目的の生成物の形成を促進するために、有機溶媒と触媒を使用することがよくあります。
工業生産方法
スドキシカムの工業生産には、高収率と高純度を確保するために最適化された反応条件を用いた大規模合成が含まれます。 このプロセスには、最終製品の一貫性と安全性を確保するための厳格な品質管理対策が含まれます .
化学反応の分析
反応の種類
スドキシカムは、以下を含むさまざまな化学反応を起こします。
酸化: スドキシカムは、反応性代謝産物を生成するために酸化することができます。
還元: 還元反応は、活性が低いまたは不活性な代謝産物の形成につながる可能性があります。
一般的な試薬と条件
スドキシカムの反応で使用される一般的な試薬には、NADPHなどの酸化剤やグルタチオンなどの還元剤が含まれます。 反応は通常、目的の結果を確保するために、特定のpHや温度などの制御された条件下で行われます .
生成される主な生成物
スドキシカムの反応から生成される主な生成物には、アシルチオ尿素代謝産物とヒドロキシル化誘導体が含まれます。 これらの生成物は、その生物学的活性と潜在的な治療用途についてよく研究されています .
科学研究の応用
スドキシカムは、以下を含む幅広い科学研究の応用を持っています。
化学: エノールカルボキサミド構造の反応性を研究するためのモデル化合物として使用されます。
生物学: 血小板凝集と炎症に対する影響について調査されています。
医学: 炎症性疾患や血栓症の治療における潜在的な治療用途について調査されています。
科学的研究の応用
Biochemical Mechanisms and Metabolism
Sudoxicam's metabolism primarily involves cytochrome P450 enzymes, which play a crucial role in its bioactivation and subsequent toxicity. Research indicates that this compound is bioactivated more efficiently than meloxicam, with a six-fold higher rate of bioactivation but a significantly lower detoxification efficiency compared to meloxicam . The primary metabolic pathway for this compound involves the formation of an acylthiourea metabolite through thiazole ring scission, which is considered a pro-toxin .
Key Metabolic Pathways
- Bioactivation : this compound undergoes epoxidation leading to reactive metabolites that can bind covalently to liver proteins, contributing to hepatotoxicity.
- Detoxification : Unlike meloxicam, which utilizes a methyl group at the C5 position for detoxification pathways, this compound lacks this modification, resulting in less efficient detoxification and higher toxicity risk .
Comparative Toxicology: this compound vs. Meloxicam
The structural difference between this compound and meloxicam—specifically the presence of a methyl group in meloxicam—has profound implications for their safety profiles. Meloxicam has been on the market for over two decades with minimal reports of hepatotoxicity, while this compound was withdrawn following multiple cases of severe liver damage during clinical trials .
Toxicological Findings
- Hepatotoxicity : Clinical trials revealed that this compound was associated with significant hepatotoxic events leading to its discontinuation .
- Covalent Binding : Studies show that this compound exhibits lower covalent binding affinity compared to meloxicam in human liver microsomes, yet this binding is still significant enough to raise concerns about its safety profile .
Applications in Research
Despite its withdrawal from clinical use, this compound remains a subject of interest in pharmacological research due to its unique properties and the insights it provides into drug metabolism and toxicity.
Case Studies
- Metabolic Pathway Analysis : Investigations into the metabolic pathways of this compound have provided valuable information about the role of specific cytochrome P450 enzymes in drug bioactivation and toxicity. These studies help clarify the mechanisms underlying drug-induced liver injury and inform safer drug design strategies .
- Comparative Studies : Research comparing this compound and meloxicam has highlighted the importance of structural modifications in influencing drug safety. These studies serve as a model for understanding how subtle changes in drug structure can lead to significant differences in pharmacokinetics and toxicity profiles .
類似化合物との比較
類似化合物
メロキシカム: チアゾール環にメチル基が追加されているという点で、スドキシカムとは異なる、エノールカルボキサミド系の別のNSAIDです。
ピロキシカム: 構造的に関連するNSAIDで、抗炎症作用が似ています。
テノキシカム: 作用機序が類似した、エノールカルボキサミド系の別のNSAID.
スドキシカムの独自性
スドキシカムは、血小板凝集の強力な阻害作用と、チアゾール環などの特定の構造的特徴によって特徴付けられます。 メロキシカムと比較して肝毒性が強いため、市場から撤退されています .
生物活性
Sudoxicam is a non-steroidal anti-inflammatory drug (NSAID) that was developed in the 1970s but was ultimately withdrawn from the market due to severe hepatotoxicity observed during clinical trials. This article examines the biological activity of this compound, focusing on its metabolic pathways, mechanisms of action, and the reasons for its withdrawal. Comparative studies with meloxicam, a related compound that has a better safety profile, will also be discussed.
This compound is structurally similar to meloxicam, with the only notable difference being a hydrogen atom at the C5 position of the thiazole ring in this compound compared to a methyl group in meloxicam. This minor structural variation significantly impacts their pharmacological profiles and toxicological outcomes.
Table 1: Structural Comparison of this compound and Meloxicam
Compound | C5 Position | Key Properties |
---|---|---|
This compound | Hydrogen | Higher hepatotoxicity |
Meloxicam | Methyl | Lower hepatotoxicity, COX-2 selectivity |
The primary mechanism of action for both drugs involves inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins involved in inflammation and pain. However, the bioactivation pathways differ significantly between the two compounds.
Bioactivation and Detoxification
Research indicates that this compound undergoes metabolic bioactivation primarily through cytochrome P450 (CYP) enzymes, particularly CYP2C8. The bioactivation process leads to the formation of reactive metabolites that can covalently bind to liver proteins, potentially resulting in hepatotoxicity. In contrast, meloxicam's metabolism involves hydroxylation at the C5 methyl group, which provides an alternative detoxification pathway that is not available for this compound.
Case Study: Hepatotoxicity Observations
In clinical trials, this compound was associated with several cases of severe hepatotoxicity, leading to its discontinuation. A key study highlighted that the extent of covalent binding to liver microsomes was approximately two-fold greater for meloxicam than for this compound under similar conditions, suggesting that meloxicam's metabolic pathway is less likely to produce harmful reactive species .
Table 2: Metabolism Comparison
Compound | Major Metabolite | Pathway Description |
---|---|---|
This compound | Acylthiourea metabolite (S3) | P450-mediated thiazole ring scission |
Meloxicam | Hydroxylated metabolites | Hydroxylation at C5 methyl group |
Clinical Implications
The clinical implications of this compound's biological activity are profound. The severe hepatotoxicity observed led to its withdrawal from further development despite its initial promise as an NSAID. In contrast, meloxicam was approved and has been used successfully for treating osteoarthritis and rheumatoid arthritis since its introduction .
Risk Assessment of Reactive Metabolites
A novel risk assessment approach has been proposed to predict drug-induced liver injury (DILI) caused by reactive metabolites. Studies suggest that differential preponderance in metabolite formation between this compound and meloxicam may explain their contrasting safety profiles .
特性
IUPAC Name |
4-hydroxy-2-methyl-1,1-dioxo-N-(1,3-thiazol-2-yl)-1λ6,2-benzothiazine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4S2/c1-16-10(12(18)15-13-14-6-7-21-13)11(17)8-4-2-3-5-9(8)22(16,19)20/h2-7,17H,1H3,(H,14,15,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYCHUQUJURZQMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=NC=CS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50187653 | |
Record name | Sudoxicam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50187653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34042-85-8 | |
Record name | Sudoxicam | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34042-85-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sudoxicam [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034042858 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sudoxicam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50187653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sudoxicam | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.083 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SUDOXICAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X033PDI962 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。